![molecular formula C9H6N4 B1337642 3-Azidoquinoline CAS No. 14213-02-6](/img/structure/B1337642.png)
3-Azidoquinoline
Overview
Description
3-Azidoquinoline is a heterocyclic organic compound . It is a useful research chemical and is readily available from 4-hydroxyquinolin-2(1H)-ones .
Synthesis Analysis
3-Azidoquinoline can be synthesized from 4-hydroxyquinolin-2(1H)-ones via 3-chloroquinoline-2,4(1H,3H)-diones . The synthesis involves various methods, including nucleophilic substitution reactions and cyclization reactions .Molecular Structure Analysis
The molecular formula of 3-Azidoquinoline is C9H6N4 . The InChI is InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H and the canonical SMILES is C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] .Chemical Reactions Analysis
3-Azidoquinoline-2,4(1H,3H)-diones afford, in copper(I)-catalyzed [3 + 2] cycloaddition reaction with terminal acetylenes, 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields . This reaction is also referred to as “Click reaction” .Physical And Chemical Properties Analysis
3-Azidoquinoline has a molecular weight of 170.17 g/mol . It has a melting point of 82-84 °C and a boiling point of 265-267 °C. 3-Azidoquinoline is slightly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.Scientific Research Applications
Drug Development
3-Azidoquinoline compounds have been explored for their potential in drug development, particularly in the synthesis of antitumor agents. For example, a 3’-azido analogue of doxorubicin (ADOX) was prepared from daunorubicin (DNR), exhibiting potent antitumor activities in both drug-sensitive and drug-resistant cell lines .
Materials Science
In materials science, quinoline derivatives, including those related to 3-Azidoquinoline, are considered for use in organic light-emitting diodes (OLEDs) and transistors due to their favorable properties for the emission layer .
Organic Synthesis
3-Azidoquinoline-2,4(1H,3H)-diones are utilized in copper(I)-catalyzed [3+2] cycloaddition reactions with terminal acetylenes to form 1,2,3-triazoles, which are valuable compounds in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 3-Azidoquinoline is terminal acetylenes . In a copper (I)-catalyzed [3 + 2] cycloaddition reaction, 3-Azidoquinoline acts as a partner with terminal acetylenes . This interaction is crucial for the compound’s activity.
Mode of Action
3-Azidoquinoline interacts with its targets through a copper (I)-catalyzed [3 + 2] cycloaddition reaction . This reaction results in the formation of 1,4-disubstituted 1,2,3-triazoles . The structures of these compounds were confirmed by 1H and 13C-NMR spectroscopy, combustion analyses, and mass spectrometry .
Biochemical Pathways
The compound’s interaction with terminal acetylenes in a copper (i)-catalyzed [3 + 2] cycloaddition reaction suggests that it may influence pathways related to these molecules . The downstream effects of these interactions require further investigation.
Result of Action
The compound’s interaction with terminal acetylenes results in the formation of 1,4-disubstituted 1,2,3-triazoles . The implications of these reactions at the molecular and cellular level require further study.
Action Environment
The compound’s reactivity in copper (i)-catalyzed [3 + 2] cycloaddition reactions suggests that factors such as the presence of copper (i) and terminal acetylenes could potentially influence its action .
properties
IUPAC Name |
3-azidoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHQMVJDWKMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493042 | |
Record name | 3-Azidoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidoquinoline | |
CAS RN |
14213-02-6 | |
Record name | 3-Azidoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway observed for 3-azidoquinoline derivatives in the presence of copper(I) catalysts?
A1: 3-Azidoquinoline-2,4(1H,3H)-diones readily undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal acetylenes. [] This reaction yields 1,4-disubstituted 1,2,3-triazoles, demonstrating the utility of these compounds in click chemistry applications. []
Q2: How does the reaction environment influence the reactivity of 3-azidoquinoline?
A2: The presence of sodium methoxide plays a crucial role in the reactivity of 3-azidoquinolines. Irradiation of these compounds with UV light in a solution containing sodium methoxide leads to ring expansion, forming 3-methoxy-3H-1,4-benzodiazepines. [] This highlights the potential for photochemical transformations in the presence of specific reagents.
Q3: What insights into the stability and reactivity of 3-quinolylnitrene have been gained through matrix isolation studies?
A3: Matrix isolation studies have been instrumental in characterizing the highly reactive 3-quinolylnitrene, generated by photolyzing 3-azidoquinoline. [] These studies revealed that 3-quinolylnitrene undergoes ring opening to form a nitrile ylide, which subsequently rearranges via a 1,7-hydrogen shift. [] This understanding of the reactive intermediates formed from 3-azidoquinoline derivatives provides valuable information for predicting reaction pathways.
Q4: What alternative synthetic approaches exist for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones?
A4: While reacting 3-chloroquinoline-2,4(1H,3H)-diones with primary amines is a common method for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones, an alternative approach involves reducing 3-azidoquinoline-2,4(1H,3H)-diones. [] This reduction can be achieved using zinc in acetic acid, providing moderate to good yields of the desired product. []
Q5: Are there any spectroscopic techniques that are particularly useful for characterizing the products derived from 3-azidoquinoline derivatives?
A5: Both 1H and 13C-NMR spectroscopy, alongside combustion analyses and mass spectrometry, have proven to be effective in confirming the structures of compounds derived from reactions involving 3-azidoquinoline derivatives, particularly the 1,2,3-triazoles formed via click chemistry. []
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